N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a naphthyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-Chloro-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-(5-Methyl-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Biological Activity
N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is commonly carried out in ethanol under reflux conditions, followed by purification through recrystallization .
Chemical Structure:
The compound features several functional groups that contribute to its biological activity:
- Bromine : Enhances reactivity and biological interactions.
- Hydroxyl Group : Increases solubility and potential for hydrogen bonding.
- Naphthyl Moiety : Imparts unique electronic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | SF-268 | 12.50 |
This compound | A549 | 49.85 |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Studies have shown that related pyrazole compounds possess broad-spectrum activity against bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds range from 2.50 to 20 µg/mL against various strains, indicating their potential as antimicrobial agents .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives have been reported to stabilize human red blood cell (HRBC) membranes, with stabilization percentages ranging from 86.70% to 99.25%. This suggests that this compound may mitigate inflammation through membrane stabilization and inhibition of pro-inflammatory mediators .
Case Studies
Several case studies illustrate the compound's efficacy in biological assays:
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells, demonstrating an IC50 value of 49.85 µM, indicating significant growth inhibition.
- Antimicrobial Screening : In vitro tests against bacterial strains such as E. coli and fungal strains revealed MIC values supporting the compound's potential as an antimicrobial agent.
Properties
CAS No. |
1299343-31-9 |
---|---|
Molecular Formula |
C21H15BrN4O2 |
Molecular Weight |
435.3g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15BrN4O2/c22-15-8-9-20(27)14(10-15)12-23-26-21(28)19-11-18(24-25-19)17-7-3-5-13-4-1-2-6-16(13)17/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |
InChI Key |
WOKURXSFTBKWDZ-FSJBWODESA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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